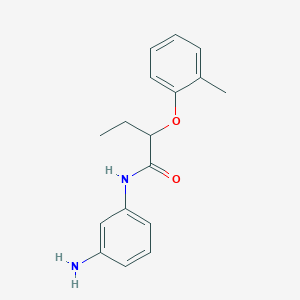
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide
描述
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
The compound features an aminophenyl group and a phenoxy group linked to a butanamide backbone, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, resulting in several biological effects. Key mechanisms include:
- Inhibition of Inflammatory Cytokines : The compound has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various tumor cell lines, indicating potential use in cancer therapy.
1. Anti-inflammatory Effects
Research indicates that this compound can significantly reduce the mRNA levels of inflammatory cytokines in vitro and in vivo. For example, compounds derived from similar structures have demonstrated significant inhibition of IL-1β and IL-6 mRNA expression without hepatotoxicity .
2. Anticancer Properties
The compound has shown promising anticancer activity against several human cancer cell lines. Studies have indicated that it can induce apoptosis in tumor cells while sparing normal cells, suggesting a degree of selectivity that is desirable in cancer therapeutics.
Study 1: Inhibition of Cytokine Production
A study evaluated the effects of this compound on LPS-induced inflammatory responses in human liver hepatocytes. The results demonstrated a significant downregulation of pY-STAT3 and p-IκBα levels, indicating that the compound effectively modulates inflammatory signaling pathways .
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| This compound | IL-1β, IL-6 | 10 |
| Control | None | - |
Study 2: Anticancer Activity
In another investigation, this compound was tested against various oral squamous cell carcinoma lines. The results showed a significant decrease in cell viability at concentrations ranging from 5 to 20 µM, highlighting its potential as an anticancer agent .
| Cell Line | % Viability at 10 µM | % Viability at 20 µM |
|---|---|---|
| HSC-2 | 30% | 10% |
| HSC-3 | 50% | 25% |
| HGF (Normal) | 90% | 85% |
属性
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-7-12(16)2)17(20)19-14-9-6-8-13(18)11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLYOLTFOTWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















